

# A Comparative Guide to SMN-Targeting Therapies: ML372, Nusinersen, and Risdiplam

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical compound **ML372** and the approved drugs nusinersen (Spinraza®) and risdiplam (Evrysdi®), all of which aim to increase the levels of the Survival Motor Neuron (SMN) protein for the treatment of Spinal Muscular Atrophy (SMA). The comparison focuses on their distinct mechanisms of action, efficacy data from preclinical and clinical studies, and the experimental protocols used for their evaluation.

#### **Overview and Mechanisms of Action**

Spinal Muscular Atrophy is a debilitating neuromuscular disease caused by insufficient levels of the SMN protein. While nusinersen and risdiplam are SMN2 splicing modifiers, **ML372** represents a novel therapeutic strategy by targeting the protein degradation pathway.

- Nusinersen and Risdiplam: These drugs act on the pre-messenger RNA (mRNA) of the SMN2 gene. A single nucleotide difference between SMN1 and SMN2 leads to the exclusion of exon 7 in most of the SMN2 transcripts, resulting in a truncated, unstable SMN protein. Nusinersen, an antisense oligonucleotide, and risdiplam, a small molecule, both facilitate the inclusion of exon 7 during SMN2 mRNA splicing, thereby increasing the production of fulllength, functional SMN protein.[1][2][3][4][5][6][7][8]
- **ML372**: This small molecule takes a different approach by focusing on post-translational regulation of the SMN protein. **ML372** inhibits the E3 ubiquitin ligase Mib1, which is responsible for tagging the SMN protein for degradation by the proteasome.[9][10][11] By



blocking this ubiquitination process, **ML372** effectively slows down the degradation of the SMN protein, leading to its accumulation in cells.[9][10][11]

# **Comparative Efficacy Data**

The following tables summarize the available quantitative data for **ML372**, nusinersen, and risdiplam. It is important to note that the data for **ML372** is from preclinical studies in mouse models of SMA, while the data for nusinersen and risdiplam is from clinical trials in human patients. Direct head-to-head comparisons are therefore not available.

Table 1: SMN Protein Increase

| Compound   | Model/Populati<br>on             | Tissue/Sample                 | Fold Increase<br>in SMN Protein | Citation(s)    |
|------------|----------------------------------|-------------------------------|---------------------------------|----------------|
| ML372      | SMA mouse model (SMN $\Delta$ 7) | Brain, Spinal<br>Cord, Muscle | ~2-fold                         | [10][11][12]   |
| Nusinersen | Children with SMA                | Cerebrospinal<br>Fluid (CSF)  | >2-fold (in higher dose groups) | [13]           |
| Risdiplam  | Infants and adults with SMA      | Blood                         | ≥2-fold (median)                | [1][4][14][15] |

Table 2: Motor Function and Survival Outcomes



| Compound                                | Model/Population                              | Key Outcomes                                                                                                | Citation(s)  |
|-----------------------------------------|-----------------------------------------------|-------------------------------------------------------------------------------------------------------------|--------------|
| ML372                                   | Severe SMA mouse<br>model                     | Improved righting<br>reflex; 28% extension<br>in survival                                                   | [10][11][12] |
| Nusinersen                              | Children with later-<br>onset SMA             | Significant<br>improvement in<br>HFMSE scores                                                               | [1]          |
| Infants with SMA                        | Significant improvement in CHOP-INTEND scores | [1][3][14]                                                                                                  |              |
| Infants with Type 1<br>Risdiplam<br>SMA |                                               | 59% able to sit without support for ≥5 seconds at 2 years; 88% had a ≥4-point increase in CHOP-INTEND score | [2][10]      |

# **Experimental Protocols**

This section outlines the methodologies for key experiments cited in the evaluation of these compounds.

### In Vitro SMN Ubiquitination Assay (for ML372)

This assay is crucial for demonstrating the mechanism of action of ML372.

- Objective: To determine if ML372 directly inhibits the ubiquitination of the SMN protein by the E3 ligase Mib1.
- Procedure:
  - Recombinant SMN protein, ubiquitin, ubiquitin-activating enzyme (E1), ubiquitinconjugating enzyme (E2, e.g., UBCH5b), and the E3 ligase Mib1 are combined in a reaction buffer.



- The reaction is initiated by the addition of ATP.
- The mixture is incubated to allow for the ubiquitination of SMN.
- The reaction is stopped, and the products are resolved by SDS-PAGE.
- Western blotting is performed using an anti-ubiquitin antibody to detect the presence of ubiquitinated SMN, which appears as a high-molecular-weight smear.
- The assay is performed in the presence and absence of varying concentrations of ML372 to assess its inhibitory effect.[9][11][16]

# SMN2 Splicing Analysis by RT-PCR (for Nusinersen and Risdiplam)

This method is used to quantify the extent to which nusinersen and risdiplam promote the inclusion of exon 7 in SMN2 mRNA.

- Objective: To measure the ratio of full-length (FL-SMN) to exon 7-skipped (Δ7-SMN) SMN2 mRNA.
- Procedure:
  - Total RNA is extracted from cells or tissues treated with the compound.
  - Reverse transcription (RT) is performed to synthesize complementary DNA (cDNA).
  - Polymerase chain reaction (PCR) is carried out using primers that flank exon 7 of the SMN gene.
  - $\circ$  The PCR products are then separated by gel electrophoresis. Two bands are expected: a larger one corresponding to FL-SMN and a smaller one corresponding to  $\Delta$ 7-SMN.
  - The intensity of the bands is quantified to determine the percentage of exon 7 inclusion.
     [17][18]

## **SMN Protein Quantification by Western Blot**



This is a standard method to measure the amount of SMN protein in cells or tissues.

- Objective: To determine the levels of SMN protein following treatment.
- Procedure:
  - Protein lysates are prepared from treated and untreated cells or tissues.
  - The total protein concentration is determined to ensure equal loading.
  - Proteins are separated by size using SDS-PAGE and transferred to a membrane.
  - The membrane is incubated with a primary antibody specific for the SMN protein, followed by a secondary antibody conjugated to a detectable enzyme.
  - The signal is visualized and quantified, often normalized to a loading control protein like βactin or tubulin.[6][7][9][19]

# Motor Function Assessment in SMA Mouse Models (Righting Reflex)

The righting reflex is a basic motor coordination test used in neonatal mice.

- Objective: To assess improvements in motor function in SMA mouse models treated with a therapeutic candidate.
- Procedure:
  - The mouse pup is placed on its back on a flat surface.
  - The time it takes for the pup to flip over onto all four paws is recorded.
  - This test is typically performed daily to track motor function development and the effects of treatment.[11][20][21]

#### **Clinical Motor Function Scales in Humans**



- Children's Hospital of Philadelphia Infant Test of Neuromuscular Disorders (CHOP-INTEND):
   This scale is designed for infants with SMA, particularly Type 1. It consists of 16 items that
   assess various movements, with a total score ranging from 0 to 64. A higher score indicates
   better motor function.[22][23][24][25]
- Hammersmith Functional Motor Scale Expanded (HFMSE): This scale is used for children
  with SMA Types 2 and 3 who can sit. It includes 33 items assessing a range of motor
  abilities, with a maximum score of 66.[26][27][28][29]

# **Visualizing the Pathways and Processes**

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.



Click to download full resolution via product page

Figure 1. Distinct mechanisms of action for SMN-targeting therapies.





Click to download full resolution via product page

Figure 2. Generalized experimental workflow for evaluating SMN-enhancing compounds.





Click to download full resolution via product page

Figure 3. Logical relationship of therapeutic approaches for SMA.

### Conclusion

Nusinersen and risdiplam have demonstrated significant clinical efficacy in treating SMA by modulating SMN2 splicing. **ML372**, while still in the preclinical stage, presents a promising alternative therapeutic strategy by targeting the ubiquitination and subsequent degradation of the SMN protein. The preclinical data for **ML372**, showing a comparable increase in SMN protein levels to that observed with the approved drugs in their respective studies, suggests that inhibiting SMN degradation is a viable approach to treating SMA. Further research and development of compounds like **ML372** could provide new and potentially complementary therapeutic options for individuals with Spinal Muscular Atrophy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Effects of nusinersen on motor function in children with spinal muscular atrophy: a retrospective study PMC [pmc.ncbi.nlm.nih.gov]
- 2. smanewstoday.com [smanewstoday.com]
- 3. JCI Open-label phase IV trial evaluating nusinersen after onasemnogene abeparvovec in children with spinal muscular atrophy [jci.org]
- 4. researchgate.net [researchgate.net]
- 5. High Dose Regimen of Nusinersen Receives Positive CHMP Opinion for the Treatment of Spinal Muscular Atrophy | Biogen [investors.biogen.com]
- 6. treat-nmd.org [treat-nmd.org]
- 7. Stability and Oligomerization of Mutated SMN Protein Determine Clinical Severity of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Risdiplam-Treated Infants with Type 1 Spinal Muscular Atrophy versus Historical Controls
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Risdiplam Improves Motor Function in Infants with Type 1 SMA - Practical Neurology [practicalneurology.com]
- 11. A Battery of Motor Tests in a Neonatal Mouse Model of Cerebral Palsy PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. hcplive.com [hcplive.com]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. Biogen Announces Positive Topline Results from Study of Higher Dose Regimen of Nusinersen, Showing Significant Benefit in Treatment of SMA | Financial Post [financialpost.com]
- 16. The E3 ubiquitin ligase mind bomb 1 ubiquitinates and promotes the degradation of survival of motor neuron protein PMC [pmc.ncbi.nlm.nih.gov]
- 17. PSF contacts exon 7 of SMN2 pre-mRNA to promote exon 7 inclusion PMC [pmc.ncbi.nlm.nih.gov]
- 18. A feedback loop regulates splicing of the spinal muscular atrophy-modifying gene, SMN2
   PMC [pmc.ncbi.nlm.nih.gov]



- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. Righting Reflex Predicts Long-Term Histological and Behavioral Outcomes in a Closed Head Model of Traumatic Brain Injury PMC [pmc.ncbi.nlm.nih.gov]
- 22. hcp.togetherinsma.tw [hcp.togetherinsma.tw]
- 23. pod-nmd.org [pod-nmd.org]
- 24. CHOP INTEND (Children's Hospital Of Philadelphia Infant Test Of Neuromuscular Disorders) – SMAUK [smauk.org.uk]
- 25. Can the CHOP-INTEND be used as An Outcome Measure in the First Months of Age?
   Implications for Clinical Trials and Real World Data PMC [pmc.ncbi.nlm.nih.gov]
- 26. fundame.net [fundame.net]
- 27. pod-nmd.org [pod-nmd.org]
- 28. scribd.com [scribd.com]
- 29. hcp.togetherinsma.tw [hcp.togetherinsma.tw]
- To cite this document: BenchChem. [A Comparative Guide to SMN-Targeting Therapies: ML372, Nusinersen, and Risdiplam]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10763803#ml372-efficacy-compared-to-nusinersen-and-risdiplam]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com